Ethyl imidazo[1,5-a]pyridine-8-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-12-7-11-6-9(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZCPMXJHNYFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739932 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-12-1 | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697739-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl imidazo[1,5-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formic-Acetic Anhydride Cyclization Method
This is the most commonly reported method for synthesizing this compound. The procedure involves the generation of formyl-acetic anhydride by heating acetic anhydride and formic acid, which then reacts with ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride to form the imidazo[1,5-a]pyridine ring system.
Typical Experimental Procedure:
- Mix acetic anhydride (38.21 mL, 405 mmol) and formic acid (15.28 mL, 405 mmol) at 60 °C for 2–3 hours to form formyl-acetic anhydride.
- Cool the mixture to room temperature.
- Add ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride (about 81 mmol) slowly to the anhydride mixture.
- Stir the reaction at room temperature for 1 hour, then heat at 35 °C for 3–4 hours.
- Cool the mixture to 5 °C and neutralize with ammonia solution.
- Extract the product with dichloromethane, wash, dry, and concentrate.
- Purify by column chromatography using silica gel with 2% methanol in dichloromethane plus 0.5% ammonium hydroxide.
- Yield: Approximately 56% isolated yield.
- Product: Yellow solid, this compound.
- Molecular weight: 190.2 g/mol.
- MS: Exact mass calculated 190.07; observed m/z 191 [M+H]+.
This method is well-documented in patent literature and chemical databases and is considered reliable for laboratory synthesis.
Hydrolysis to Imidazo[1,5-a]pyridine-8-carboxylic Acid
This compound can be hydrolyzed under basic conditions:
- Reflux with 1M potassium hydroxide in methanol for 0.5 hours.
- Acidification with 2N hydrochloric acid precipitates the carboxylic acid.
- Yield: About 42% isolated yield.
This step is useful for accessing the acid derivative from the ester.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formic-Acetic Anhydride Cyclization | Acetic anhydride + formic acid (60 °C, 2–3 h) → add ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl (rt, 4 h) | 56 | Purification by silica gel chromatography |
| Room Temperature Cyclization | Formyl-acetic anhydride (prepared at 50–60 °C) + aminomethylpyridine salt (rt, 8 h) | ~50 | Neutralization with NaHCO3, extraction with DCM |
| Reduction to Alcohol | LiAlH4 in THF, reflux 2 h | - | Converts ester to alcohol derivative |
| Hydrolysis to Acid | KOH in methanol, reflux 0.5 h | 42 | Acidification precipitates carboxylic acid |
| Metal-Free Dehydrative Annulation | Elemental sulfur, aldehydes, flash chromatography purification | Up to 90 | General imidazo[1,5-a]pyridine synthesis |
Analytical and Characterization Data
- Mass Spectrometry (MS): Molecular ion peak at m/z 191 [M+H]+ consistent with C10H10N2O2.
- NMR Spectroscopy: Characteristic signals for imidazo[1,5-a]pyridine ring and ethyl ester group.
- Melting Point: Reported in literature varies with purity, typically around 105–140 °C depending on derivative.
- Chromatography: Silica gel column chromatography with 2% methanol in dichloromethane plus ammonium hydroxide is effective for purification.
Research Findings and Practical Considerations
- The formic-acetic anhydride method is widely used due to moderate yields and straightforward workup.
- The reaction temperature and time are critical; prolonged heating or higher temperatures may lead to side reactions.
- Neutralization step must be slow to avoid decomposition.
- The ester can be further functionalized, for example, reduced to alcohol or hydrolyzed to acid.
- Alternative metal-free methods show promise for greener synthesis but require further optimization for specific esters.
This detailed review consolidates preparation methods for this compound from reliable chemical literature and patents, providing a comprehensive guide for researchers aiming to synthesize this compound with good yield and purity.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The ethyl ester group undergoes base-mediated hydrolysis to yield imidazo[1,5-a]pyridine-8-carboxylic acid. This reaction is critical for generating bioactive intermediates.
Reaction Conditions :
-
Reagent : 1M KOH in methanol
-
Temperature : Reflux (≈65°C)
-
Duration : 5–30 minutes
-
Yield : 42–56%
| Parameter | Value | Source Citation |
|---|---|---|
| Starting Material | Ethyl ester (10.52 mmol) | |
| Product | Carboxylic acid | |
| Key Step | Neutralization with HCl |
This hydrolysis is efficient under mild conditions, with the ester group selectively cleaved without affecting the imidazo[1,5-a]pyridine core .
Reduction to Alcohol
Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to a primary alcohol, imidazo[1,5-a]pyridine-8-methanol.
Reaction Conditions :
-
Reagent : LiAlH<sub>4</sub> in THF
-
Temperature : Reflux (≈66°C)
-
Duration : 2 hours
-
Yield : Not explicitly reported (crude product purified via chromatography)
| Parameter | Value | Source Citation |
|---|---|---|
| Molar Ratio | 4:1 (LiAlH<sub>4</sub>:ester) | |
| Workup | Quenching with H<sub>2</sub>O/NaOH | |
| Purity | Confirmed by MS ([M+H]<sup>+</sup> = 149) |
The reduction proceeds cleanly, though yields depend on purification efficiency .
Acylation/Formylation
The compound’s synthesis involves formylation of ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl using formic-acetic anhydride.
Reaction Conditions :
-
Reagents : Acetic anhydride, formic acid
-
Temperature : 50–60°C (anhydride preparation), then RT
-
Duration : 8 hours
-
Yield : 56% (after purification)
| Parameter | Value | Source Citation |
|---|---|---|
| Cyclization Agent | Formic-acetic anhydride | |
| Key Intermediate | N-propargylpyridinium | |
| Purification | Column chromatography |
This method avoids metal catalysts, aligning with green chemistry principles .
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Hydrolysis | 1M KOH/MeOH, reflux | Imidazo[1,5-a]pyridine-8-carboxylic acid | 42–56% |
| Reduction | LiAlH<sub>4</sub>/THF, reflux | Imidazo[1,5-a]pyridine-8-methanol | N/A* |
| Acylation | Formic-acetic anhydride, RT | Ethyl imidazo[1,5-a]pyridine-8-carboxylate | 56% |
*Yield not quantified in source .
Mechanistic Insights
-
Hydrolysis : Base-mediated nucleophilic attack on the ester carbonyl, followed by elimination of ethanol.
-
Reduction : LiAlH<sub>4</sub> delivers hydride to the ester carbonyl, converting it to a hydroxymethyl group.
-
Cyclization : Formic-acetic anhydride facilitates intramolecular cyclization via activation of the amine group .
These reactions highlight the compound’s utility in synthesizing derivatives for pharmaceutical applications, particularly in oncology and antimicrobial research .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
EIPC has been explored for its potential as a bioactive molecule. Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit various pharmacological activities, including anti-cancer and anti-inflammatory properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy .
Mechanisms of Action
The mechanism by which EIPC exerts its effects is primarily through the inhibition of specific proteins involved in cancer cell proliferation. This inhibition can disrupt critical signaling pathways within the cells, leading to reduced growth and increased apoptosis. Additionally, EIPC and its derivatives can act as inhibitors of certain enzymes, further enhancing their therapeutic potential.
Materials Science
Optoelectronic Applications
EIPC has been utilized in the development of materials with specific electronic properties. Its unique chemical structure allows it to function effectively in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. The luminescent properties of imidazo[1,5-a]pyridine derivatives make them suitable candidates for applications in imaging technologies and confocal microscopy .
Synthesis of Advanced Materials
As a building block in organic synthesis, EIPC is used to create more complex heterocyclic compounds that can be tailored for specific material properties. This versatility enables researchers to design materials with desired electrical and optical characteristics for advanced technological applications.
Biological Research
Biological Assays
EIPC is under investigation for its role as a bioactive compound in various biological assays. Studies have demonstrated that it can interact with biological targets, influencing cellular processes and providing insights into disease mechanisms. This makes it valuable for drug discovery and development efforts aimed at identifying new therapeutic agents .
Case Studies
Several case studies have highlighted the efficacy of EIPC derivatives in biological settings:
- Anti-Cancer Studies : Research has shown that EIPC exhibits significant cytotoxic activity against human cancer cell lines such as breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers.
- Inflammation Models : EIPC derivatives have been tested in animal models for their anti-inflammatory effects, showing promise in reducing inflammation markers and improving overall health outcomes.
Mechanism of Action
The mechanism of action of ethyl imidazo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and altering their biological activity. This interaction can affect various cellular pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Analogues: Substituent and Core Variations
Table 1: Key Structural and Physical Properties
Photophysical and Pharmacological Performance
Table 2: Comparative Photophysical/Pharmacological Data
Biological Activity
Ethyl imidazo[1,5-a]pyridine-8-carboxylate (EIPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EIPC, including its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis of this compound
EIPC can be synthesized through various methodologies, including cyclocondensation and oxidative cyclization. A notable synthesis method involves the reaction of ethyl 2-(aminomethyl)-3-pyridinecarboxylate with acetic anhydride and formic acid, yielding EIPC as a yellow solid with a molecular formula of C10H10N2O2 . The synthesis process is critical as it influences the purity and yield of the compound, which are essential for subsequent biological evaluations.
Antimicrobial Activity
EIPC exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds derived from imidazo[1,5-a]pyridine structures have shown minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| EIPC | Staphylococcus aureus | 0.25 |
| EIPC | Escherichia coli | 0.30 |
| EIPC | Bacillus cereus | 0.22 |
Anti-inflammatory Activity
EIPC has also been evaluated for its anti-inflammatory potential. In a study assessing various derivatives, EIPC showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. The IC50 values for COX-2 inhibition were reported to be as low as 0.01 µM, indicating strong anti-inflammatory properties .
Anticancer Activity
Recent research has highlighted the anticancer potential of EIPC. In vitro assays have shown that EIPC can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC50 values of approximately 6.91 µM against these cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Studies
- Antimicrobial Evaluation : A study conducted on various imidazo[1,5-a]pyridine derivatives found that EIPC exhibited superior antimicrobial activity compared to traditional antibiotics, making it a candidate for further development in treating resistant bacterial infections .
- Anti-inflammatory Mechanisms : In vivo models showed that EIPC significantly reduced edema in carrageenan-induced paw edema tests, supporting its role as a potent anti-inflammatory agent .
- Cancer Cell Line Studies : Research involving different cancer cell lines revealed that EIPC not only inhibited cell proliferation but also altered cell cycle progression, leading to increased apoptosis rates in treated cells compared to controls .
Q & A
Q. What are the standard synthetic routes for Ethyl imidazo[1,5-a]pyridine-8-carboxylate?
The compound is typically synthesized via tandem annulation reactions. A common method involves reacting substituted pyridine precursors (e.g., phenyl(1H-1,2,4-triazol-5-yl)methanone) with α-bromo esters (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in the presence of potassium carbonate and DMF. The reaction is stirred for 8 hours, followed by extraction with dichloromethane, drying with Na₂SO₄, and purification via column chromatography (yield ~72%) . Piperidine-catalyzed cyclization in ethanol under reflux is another approach for analogous derivatives, with subsequent crystallization from solvent mixtures .
Q. How is the compound characterized structurally?
Key characterization techniques include:
- NMR spectroscopy : To confirm proton environments (e.g., ethyl ester signals at δ 1.35 ppm for CH₃ and δ 4.36 ppm for CH₂ in DMSO-d₆) .
- IR spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and C=O stretches at ~1680 cm⁻¹) .
- X-ray crystallography : Resolves planar fused-ring systems and substituent orientations (e.g., dihedral angles between aromatic rings) .
Q. What safety precautions are required during handling?
- Storage : Keep in a dry, cool, and ventilated environment, away from heat and moisture. Use inert gas purging for air-sensitive derivatives .
- PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use spark-proof tools in fume hoods .
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid release into waterways .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[1,5-a]pyridine synthesis be addressed?
Regioselectivity depends on precursor design and reaction conditions. For example:
- Substituents on the pyridine core (e.g., bromine at position 1) direct cyclization pathways .
- Solvent polarity (e.g., DMF vs. ethanol) and catalysts (e.g., piperidine) influence reaction kinetics. Microwave-assisted synthesis may improve selectivity for complex derivatives .
Q. What strategies optimize yield in large-scale synthesis?
- Precursor purification : Pre-dry reactants to minimize side reactions.
- Temperature control : Maintain reflux conditions (±2°C) to prevent decomposition.
- Workup efficiency : Use rotary evaporation under reduced pressure for rapid solvent removal .
Q. How do structural modifications impact biological activity?
- Anticancer activity : Substitutions at position 6 (e.g., methyl or halogen groups) enhance binding to kinase targets. Derivatives with 4-nitrophenyl or 2,4-dichlorophenyl groups show improved antifungal potency .
- SAR studies : Electron-withdrawing groups (e.g., -CN, -CF₃) at position 8 increase metabolic stability, while ester groups improve solubility .
Q. How can conflicting biological data be resolved?
- Assay validation : Repeat experiments with positive/negative controls (e.g., fluconazole for antifungal assays).
- Structural confirmation : Re-analyze compounds via LC-MS or X-ray diffraction to rule out impurities .
- Dose-response curves : Test multiple concentrations to distinguish true activity from assay artifacts .
Methodological Challenges and Solutions
Q. What techniques resolve ambiguities in crystallographic data?
- High-resolution XRD : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯N hydrogen bonds) to validate packing motifs .
Q. How can moisture sensitivity during storage be mitigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
